molecular formula C14H17FN2O2 B1447911 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole CAS No. 1414326-30-9

3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole

Cat. No. B1447911
M. Wt: 264.29 g/mol
InChI Key: TVILWZYLFFMDDZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structural Characteristics

  • Geometric Parameters and Conformation : Compounds similar to 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole exhibit specific geometric parameters and conformations. For instance, N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides show that methoxy/methyl-substituted phenyl groups are almost perpendicular to the pyrazoline ring, which is coplanar with the fluorophenyl ring (Köysal et al., 2005).

  • Crystal Structures : Pyrazole compounds, including variants of 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole, have been analyzed for their crystal structures. The dihedral angles formed between the pyrazole and fluoro-substituted rings in these compounds provide insights into their structural integrity (Loh et al., 2013).

Chemical Synthesis and Modification

  • Synthesis of Derivatives : Various derivatives of pyrazoline, similar to 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole, are synthesized for studying their chemical properties and potential applications. These derivatives are often characterized using techniques like NMR, IR, and mass spectrometry (Dangar et al., 2014).

Potential Applications in Medicine and Biology

  • Antimicrobial Activity : Some pyrazoline derivatives exhibit significant antimicrobial activities. They are screened for their potential as antimicrobial agents, showcasing a potential application in medical and biological fields (Shingare et al., 2017).

  • Cytotoxicity Studies : The cytotoxicity of certain pyrazole and pyrazoline derivatives is explored to understand their potential medicinal properties. Such studies are crucial in drug discovery and development processes (Hassan et al., 2014).

  • Drug Efficacy Determinations : Pyrazoles are actively explored in novel drug discovery. The synthesis of novel compounds and their evaluations in silico, in vitro, and through cytotoxicity validations are part of ongoing research to develop effective drugs (Thangarasu et al., 2019).

Herbicidal Applications

  • Herbicidal Activity : Some pyrazole derivatives are synthesized and tested for their herbicidal activity. This indicates a potential application in agriculture for controlling unwanted plant growth (Xiao et al., 2008).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. For more specific information on “3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole”, I would recommend consulting scientific literature or a chemical database.


properties

IUPAC Name

5-(diethoxymethyl)-3-(3-fluorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-3-18-14(19-4-2)13-9-12(16-17-13)10-6-5-7-11(15)8-10/h5-9,14H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVILWZYLFFMDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=NN1)C2=CC(=CC=C2)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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